molecular formula C10H13Cl2N3 B2414878 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride CAS No. 112842-83-8

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride

Cat. No. B2414878
CAS RN: 112842-83-8
M. Wt: 246.14
InChI Key: QVLNKQGTGNTJFJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 . It is a heterocyclic compound that has attracted significant attention in recent years from scientists in a variety of fields due to its unique properties.


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole derivatives involves a two-step pathway. The first step is a Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides to give the corresponding Ugi-adducts. This adduct then undergoes intramolecular hydroamination in the presence of K2CO3 in CH3CN at room temperature to afford diastereoselective synthesis of a range of oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The planar structure of the benzimidazole ring enables π-π stacking, π-π T-shaped interactions, and the presence of the NH group could serve as an H-bond donor as well as an acceptor site .


Chemical Reactions Analysis

Benzimidazole-1,2,3-triazole-piperazine hybrids have been synthesized by click reaction. The synthesized hybrids were characterized by various spectroscopic techniques like IR, NMR, and HRMS, and further examined in-vitro for their α-amylase and α-glucosidase inhibitory potential .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C10H13Cl2N3, with an average mass of 246.136 Da and a monoisotopic mass of 245.048660 Da .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Ghandi, Zarezadeh, and Taheri (2010) discussed the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through a one-pot reaction under Ugi conditions, highlighting the compound's versatility in organic synthesis (Ghandi, Zarezadeh, & Taheri, 2010).
  • Pharmacological Applications :

    • A study by El-Nassan (2012) identified potent antitumor activity in a series of 1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazole derivatives, highlighting its potential in cancer therapy (El-Nassan, 2012).
    • In 2021, Maltsev and colleagues synthesized novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives and evaluated them as anxiolytic and analgesic agents, revealing their potential in treating anxiety and pain (Maltsev et al., 2021).
    • Demirayak, Mohsen, and Karaburun (2002) synthesized derivatives of pyrazino[1,2-a]benzimidazole and found notable anticancer activity against leukemia cell lines, indicating its relevance in oncology research (Demirayak, Mohsen, & Karaburun, 2002).
  • Biochemical Research :

    • The work of Sparatore, Novelli, and Sparatore (1997) on benzimidazole and benzotriazole derivatives demonstrated these compounds' tracheal relaxant and diuretic activities, contributing to our understanding of biochemical mechanisms (Sparatore, Novelli, & Sparatore, 1997).

Safety and Hazards

While specific safety and hazard information for 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride was not found, similar compounds have been found to have low toxicity .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as α-amylase and α-glucosidase . These interactions are crucial in regulating carbohydrate metabolism, making the compound a potential candidate for the development of antidiabetic agents. Additionally, this compound has been found to interact with bacterial enzymes, demonstrating antibacterial properties against both Gram-positive and Gram-negative bacteria .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial cells by interfering with their metabolic processes . In mammalian cells, this compound can affect gene expression related to carbohydrate metabolism, thereby influencing cellular energy balance and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as an enzyme inhibitor by binding to the active sites of enzymes such as α-amylase and α-glucosidase, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on enzymes and cellular processes, making it a reliable candidate for prolonged biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, some toxic effects have been observed, including disruptions in normal metabolic processes and potential cytotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. This compound interacts with enzymes such as α-amylase and α-glucosidase, which play key roles in the breakdown of polysaccharides into simpler sugars . By inhibiting these enzymes, this compound can modulate metabolic flux and alter metabolite levels, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The presence of binding proteins enhances its localization and accumulation in target tissues, thereby increasing its efficacy in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and regulatory proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biochemical properties and cellular effects .

properties

IUPAC Name

1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10;;/h1-4,11H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLNKQGTGNTJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C32)CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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